molecular formula C8H10Br2O2 B1203458 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 59952-39-5

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B1203458
CAS No.: 59952-39-5
M. Wt: 297.97 g/mol
InChI Key: MDIQXIJPQWLFSD-UHFFFAOYSA-N
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Description

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the halogen exchange reaction. One common method includes the transformation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylates to the corresponding 2,2-dibromoethenyl analogs using aluminium tribromide or related reagents . This reaction is performed under controlled conditions to prevent cis-trans isomerization or epimerization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, utilizing efficient removal of hydrogen bromide to optimize yields. The use of boron tribromide instead of aluminium tribromide can result in the opening of the cyclopropane ring, which is generally avoided .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dibromoethenyl group can participate in halogen exchange reactions.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions primarily yield the dibromoethenyl analogs without significant isomerization .

Scientific Research Applications

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, in the case of deltamethrin, it inhibits the activity of enzymes involved in protein degradation and energy metabolism . The molecular targets include enzymes like dpp-iv, which play a role in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo halogen exchange reactions without significant isomerization makes it a valuable intermediate in the synthesis of various insecticides .

Properties

IUPAC Name

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975376
Record name 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59952-39-5, 53179-78-5
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 2
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 3
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 4
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 5
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 6
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

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